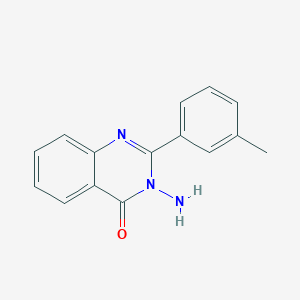
3-Amino-2-(m-tolyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(m-tolyl)quinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with an amino group at the 3-position and a methyl-substituted phenyl group (M-tolyl) at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-M-tolyl-4H-3,1-benzoxazin-4-one, which is obtained by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Amination: The 2-M-tolyl-4H-3,1-benzoxazin-4-one is then subjected to amination using ammonia or primary amines under controlled conditions to introduce the amino group at the 3-position.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
3-Amino-2-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Quinazolinone derivatives, including 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
3-Aminoquinazolin-4(3H)-one: Lacks the M-tolyl group, which may affect its biological activity and chemical properties.
2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of the M-tolyl group, leading to different steric and electronic effects.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
3-Amino-2-(m-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the M-tolyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
174680-31-0 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28g/mol |
IUPAC名 |
3-amino-2-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |
InChIキー |
AKZDOSGIGQBKQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N |
溶解性 |
32.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



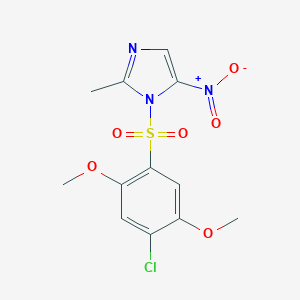
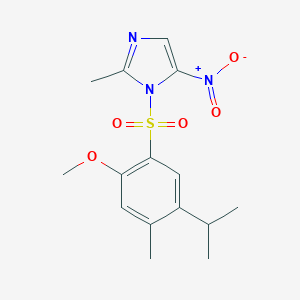
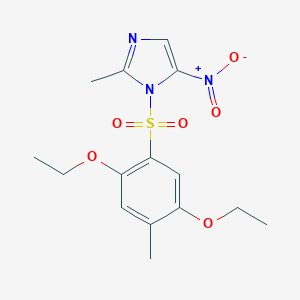
![3,4-Dichloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345997.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
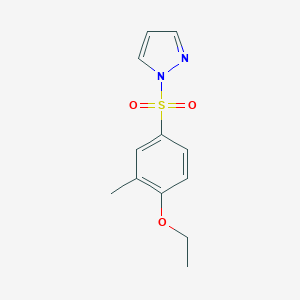
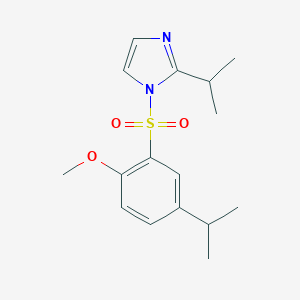
![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(oxolan-2-ylmethyl)amine](/img/structure/B346012.png)
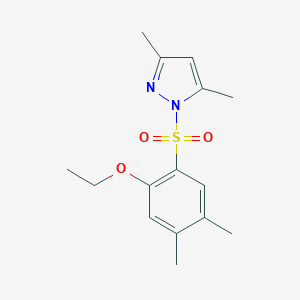
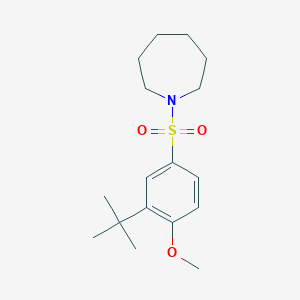
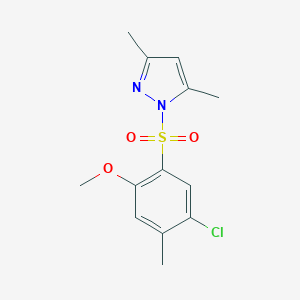
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B346028.png)
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole](/img/structure/B346033.png)
